molecular formula C17H19F3N6 B3017931 4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine CAS No. 2097857-09-3

4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B3017931
CAS No.: 2097857-09-3
M. Wt: 364.376
InChI Key: UCRFZGQYDLFTAO-UHFFFAOYSA-N
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Description

4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C17H19F3N6 and its molecular weight is 364.376. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed synthetic pathways for creating a broad range of pyrimidine derivatives, including those with piperazine substitutions similar to the compound . These pathways often involve nucleophilic substitution reactions and are aimed at producing compounds with potential biological activities. For example, the synthesis of pyrimidin-piperazine derivatives has been optimized to explore their pharmacological profiles, including antiemetic and anti-inflammatory properties, without focusing on specific drug usage or dosages (Mattioda et al., 1975); (Sondhi et al., 2007).

Pharmacological Screening and Potential Therapeutic Applications

Several studies have reported on the pharmacological screenings of pyrimidine derivatives, highlighting their diverse biological activities. For instance, derivatives have been evaluated for their anti-inflammatory, analgesic, and antimicrobial properties, demonstrating the chemical versatility and potential therapeutic applications of these compounds (El‐mahdy & Abdel-Rahman, 2011); (Amr et al., 2008).

Interaction with Biological Molecules

The interactions of pyrimidine derivatives with DNA and their implications for anticancer activity have been a subject of research. Studies have examined how these compounds bind to DNA, suggesting their potential utility in amplifying the effects of existing anticancer drugs through mechanisms such as intercalation or groove binding (Wilson et al., 1990).

Molecular Docking and Structure-Activity Relationship Analysis

Research has also focused on understanding the binding affinities of pyrimidine derivatives to various receptors through molecular docking studies. These studies help elucidate the structural requirements for activity at a molecular level, facilitating the design of more effective compounds. For example, the synthesis and analysis of estrogen receptor-binding affinities of certain pyrimidine-piperazine derivatives provide insights into their potential anti-proliferative activities (Parveen et al., 2017).

Properties

IUPAC Name

4-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N6/c1-11-23-14(17(18,19)20)9-16(24-11)26-6-4-25(5-7-26)15-8-13(12-2-3-12)21-10-22-15/h8-10,12H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRFZGQYDLFTAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC(=C3)C4CC4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.